N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide
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Overview
Description
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a complex organic compound that features a quinoline core substituted with a thiophene ring and a furan-2-carboxamide group
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based compounds, which this molecule is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with a variety of biological targets, contributing to their diverse applications in medicinal chemistry .
Mode of Action
One study suggests that it could act as a dual inhibitor of serotonin and norepinephrine reuptake . This means it could potentially increase the levels of these neurotransmitters in the brain by reducing their reabsorption into neurons, thereby enhancing neurotransmission .
Biochemical Pathways
These include the enhancement of neurotransmission in the central nervous system, which can lead to various downstream effects such as mood elevation .
Result of Action
Based on its potential role as a dual inhibitor of serotonin and norepinephrine reuptake , it could potentially lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to mood elevation.
Biochemical Analysis
Biochemical Properties
Compounds containing a thiophene nucleus have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions can influence a wide range of biochemical reactions, potentially leading to various therapeutic effects .
Cellular Effects
Thiophene derivatives have been reported to exhibit a range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Molecular Mechanism
The exact molecular mechanism of action of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is not well-defined due to the limited research available. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzophenone with thiophene-2-carboxylic acid under acidic conditions to form the quinoline core. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline or thiophene derivatives.
Scientific Research Applications
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Studied for its electronic properties and potential use in organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- N-[1-methyl-4-oxo-3-(phenyl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide
- N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide
Uniqueness
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs .
Properties
IUPAC Name |
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-21-13-7-3-2-6-12(13)17(22)16(15-9-5-11-25-15)18(21)20-19(23)14-8-4-10-24-14/h2-11H,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFCJKHPWPVHNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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